2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine
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Overview
Description
2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine typically involves multi-step reactions. One common approach includes:
Cyclization: Starting with a pyrrole derivative, cyclization with an appropriate reagent forms the pyrrolo[1,2-b]pyrazole core.
Substitution: Introduction of the cyclopropyl group through substitution reactions.
Amination: Finally, the ethan-1-amine group is introduced via amination reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing new drugs with potential antimicrobial, anti-inflammatory, and anticancer properties.
Biology: Used in studying biological pathways and mechanisms due to its unique structure.
Materials Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
2-Cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is unique due to its specific combination of a cyclopropyl group and a pyrrolo[1,2-b]pyrazole moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-cyclopropyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H17N3/c12-7-10(8-3-4-8)11-6-9-2-1-5-14(9)13-11/h6,8,10H,1-5,7,12H2 |
InChI Key |
HXHRUSVSFASHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C(CN)C3CC3 |
Origin of Product |
United States |
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